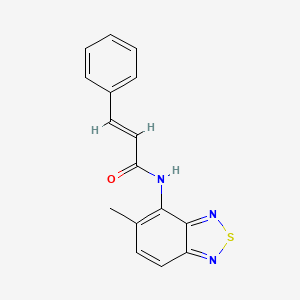![molecular formula C14H7F4N3O2 B5814882 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its ability to bind to metal ions, such as copper and zinc, and form a complex that exhibits fluorescence. In photodynamic therapy, the compound is activated by light, which causes it to produce reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have low toxicity and high selectivity for metal ions, making it a promising candidate for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its high selectivity for metal ions, which makes it useful for detecting and measuring metal ion concentrations in biological samples. However, its use as a photosensitizer in photodynamic therapy is limited by its low solubility in water.
Direcciones Futuras
There are many future directions for research on 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of research could focus on improving the compound's solubility in water to enhance its potential as a photosensitizer in photodynamic therapy. Another area of research could investigate the compound's potential as a fluorescent probe for the detection of other metal ions, such as iron and mercury. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high selectivity for metal ions makes it useful for detecting and measuring metal ion concentrations in biological samples, and its potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer treatment. Further research is needed to fully understand the compound's potential and limitations.
Métodos De Síntesis
The synthesis of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with 2-amino-5-chloropyridine in the presence of triethylamine and triphosgene. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to obtain the final product.
Aplicaciones Científicas De Investigación
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
3-pyridin-4-yl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-5-9(16)12(18)13(11(8)17)22-6-10-20-14(21-23-10)7-1-3-19-4-2-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBPIIFZDWLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)

![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)